molecular formula C15H21NO6S B7448511 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid

3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid

Cat. No.: B7448511
M. Wt: 343.4 g/mol
InChI Key: AJXHBKQPJUUTBB-UHFFFAOYSA-N
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Description

3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a methoxyethyl group, and an oxan-4-yl sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The methoxyethyl group is introduced through an etherification reaction, while the oxan-4-yl sulfamoyl group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The methoxyethyl and oxan-4-yl sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and autoimmune disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid
  • 2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid

Uniqueness

3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S/c1-21-10-7-16(13-5-8-22-9-6-13)23(19,20)14-4-2-3-12(11-14)15(17)18/h2-4,11,13H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHBKQPJUUTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1CCOCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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